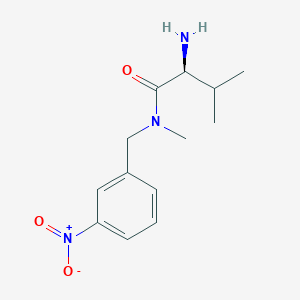
(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide is a useful research compound. Its molecular formula is C13H19N3O3 and its molecular weight is 265.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-Amino-3,N-dimethyl-N-(3-nitro-benzyl)-butyramide, a chiral compound with the molecular formula C₁₃H₁₉N₃O₃ and a molar mass of approximately 265.31 g/mol, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butyramide backbone with a nitro-substituted benzyl group, which is crucial for its biological interactions. The presence of the nitro group is expected to enhance the compound's pharmacological profile by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₃ |
| Molar Mass | 265.31 g/mol |
| CAS Number | 1308958-34-0 |
| Synonyms | (S)-2-Amino-N,3-dimethyl-N-(3-nitrophenyl)methylbutanamide |
The proposed mechanism of action for this compound involves interactions with specific receptors and enzymes. Preliminary studies suggest that it may function as an inhibitor of certain neurotransmitter systems, potentially modulating pathways related to mood regulation and pain perception. This aligns with findings from related compounds that exhibit similar structural features.
Biological Activity
Recent research indicates that this compound may exhibit the following biological activities:
- Antidepressant Properties : Its structural similarity to known antidepressants suggests potential efficacy in mood regulation.
- Neurotransmission Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability .
- Enzyme Inhibition : It might act as an inhibitor for specific enzymes involved in metabolic processes, although detailed mechanisms are still under investigation.
Case Studies and Research Findings
- Pharmacological Evaluation : A study evaluated the effects of various derivatives of butyramide compounds on HEK293 cells overexpressing potassium channels (KV7.2/3). The results indicated that modifications in the side chains significantly altered biological activity, highlighting the importance of structural variations in pharmacological efficacy .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that small changes in substituents can lead to substantial differences in biological activity. For instance, compounds with different nitro or chloro substitutions have displayed varied potencies against specific biological targets .
- Safety and Toxicity Assessments : Toxicology studies have been conducted to assess the safety profile of this compound. These studies aim to establish a dose-response relationship and identify any adverse effects associated with higher concentrations .
Propriétés
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-[(3-nitrophenyl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(2)12(14)13(17)15(3)8-10-5-4-6-11(7-10)16(18)19/h4-7,9,12H,8,14H2,1-3H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVEJMVFUVZOC-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














